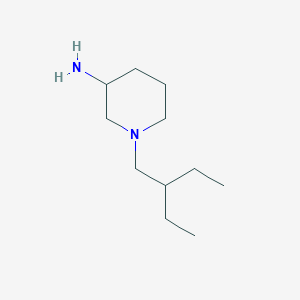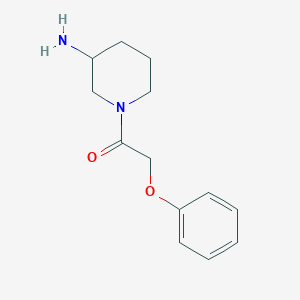
1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one
Overview
Description
“1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperidine derivatives. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C7H14N2O and an average mass of 142.199 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 273.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Synthesis and Chemical Properties
1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one serves as a precursor in the synthesis of enantioenriched 3-aminopiperidine derivatives. These derivatives are synthesized via rhodium-catalyzed asymmetric hydrogenation, providing an atom-economical route to valuable chiral 3-aminopiperidines, which are significant in various natural products and pharmaceuticals due to their broad biological activities. This method achieves high yields and enantiomeric excesses, demonstrating the compound's role in efficient and selective synthesis processes (Royal et al., 2016).
Molecular Structure Analysis
The compound has also been involved in studies analyzing molecular structures, such as the determination of crystal structures for related piperidine derivatives. These studies provide insights into the conformational differences and interactions within the molecular structures, contributing to the understanding of the compound's chemical behavior and potential applications in designing more effective pharmaceuticals (Raghuvarman et al., 2014).
Biological Activities and Drug Design
In the context of drug design and biological activity, derivatives of this compound have been explored for their potential as selective NMDA receptor antagonists and ASK1 inhibitors. These studies highlight the compound's relevance in developing therapeutics for conditions such as inflammation, pain, osteoarthritis, and neuropathic pain. The research into these derivatives underscores the compound's utility in medicinal chemistry, particularly in synthesizing agents with specific biological targets (Borza et al., 2007; Norman, 2012).
Future Directions
While specific future directions for “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” were not found, there is ongoing research into piperidine derivatives. For example, picolinic acid and picolinate compounds, which are a class of synthetic auxin herbicides, have been used as a template to design and synthesize new compounds with potent herbicidal activity . This suggests that there could be potential for further exploration and development of piperidine derivatives in various fields.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-5-4-8-15(9-11)13(16)10-17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUKGNJBAPALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
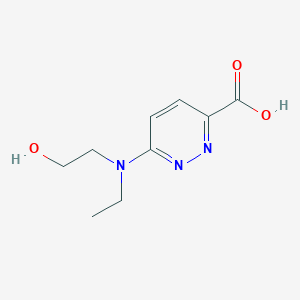

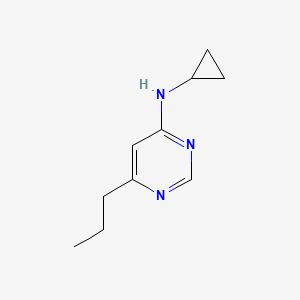

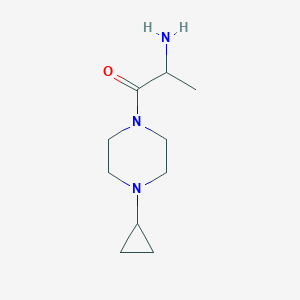
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
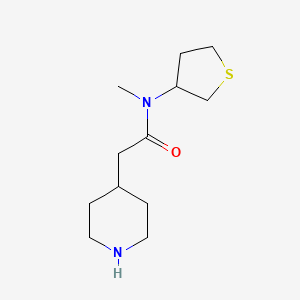
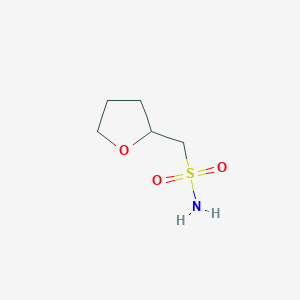
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
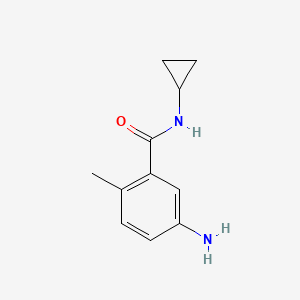
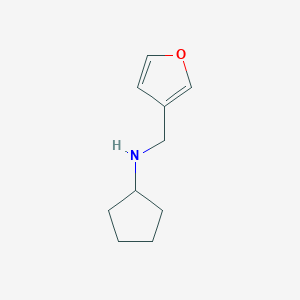
![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)
